molecular formula C9H14N2O2 B2522242 2-(4,6-Dimethoxypyridin-3-yl)ethanamine CAS No. 1256819-59-6

2-(4,6-Dimethoxypyridin-3-yl)ethanamine

Cat. No.: B2522242
CAS No.: 1256819-59-6
M. Wt: 182.223
InChI Key: VNZZWCLQJJQFAF-UHFFFAOYSA-N
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Description

2-(4,6-Dimethoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyridine ring and an ethanamine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethoxypyridin-3-yl)ethanamine typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine (ADH) using dimethyl carbonate (DMC) in the presence of a phase transfer catalyst (PTC) such as tetrabutyl ammonium bromide (TBAB). The reaction is carried out under optimized conditions with potassium carbonate (K2CO3) as a base, at a temperature of 150°C for 10 hours .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and selectivity while minimizing waste and environmental impact. The use of non-toxic reagents like dimethyl carbonate instead of conventional toxic reagents (e.g., haloalkane, dimethyl sulfate) is a key aspect of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethoxypyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-(4,6-Dimethoxypyridin-3-yl)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxy groups and ethanamine moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(4,6-Dimethoxypyridin-3-yl)ethanamine apart from these similar compounds is its unique combination of methoxy groups and ethanamine moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4,6-dimethoxypyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-8-5-9(13-2)11-6-7(8)3-4-10/h5-6H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZZWCLQJJQFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256819-59-6
Record name 2-(4,6-dimethoxypyridin-3-yl)ethan-1-amine
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